molecular formula C12H12O4 B11886687 2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one CAS No. 606124-23-6

2-Ethyl-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B11886687
CAS No.: 606124-23-6
M. Wt: 220.22 g/mol
InChI Key: OCZDBBLBUHBUAH-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one is a chemical compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one includes a chromen-4-one core with ethyl, hydroxy, and methoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the reaction of appropriate substituted phenols with ethyl acetoacetate under acidic or basic conditions, followed by cyclization to form the chromen-4-one core. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as acids or bases may be employed to facilitate the reaction, and purification steps like recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors. For example, it may inhibit specific enzymes involved in inflammation or cancer progression by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one can be compared with other similar compounds such as:

    5-Hydroxy-7-methoxy-2-methyl-4H-1-benzopyran-4-one: Similar structure but with a methyl group instead of an ethyl group.

    2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone: Similar functional groups but different core structure.

    5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid: Similar chromen-4-one core but with additional substituents .

The uniqueness of 2-Ethyl-5-hydroxy-7-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

606124-23-6

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-ethyl-5-hydroxy-7-methoxychromen-4-one

InChI

InChI=1S/C12H12O4/c1-3-7-4-9(13)12-10(14)5-8(15-2)6-11(12)16-7/h4-6,14H,3H2,1-2H3

InChI Key

OCZDBBLBUHBUAH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C2=C(C=C(C=C2O1)OC)O

Origin of Product

United States

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